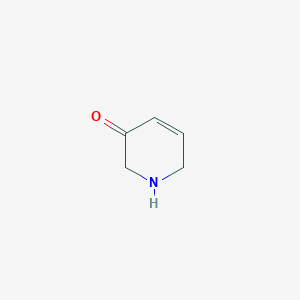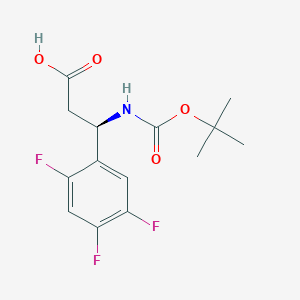
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a compound that features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the lithium ion and the 4-chlorophenyl group further enhances its chemical behavior, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide undergoes ring closure to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Photoredox catalysis has been employed to generate oxetanes from alcohols and vinyl sulfonium ions under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles or acids, leading to the formation of open-chain compounds.
Substitution reactions: The presence of the 4-chlorophenyl group allows for electrophilic aromatic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the lithium ion or the organic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for ring-opening reactions, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield open-chain carboxylates, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring and the 4-chlorophenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The lithium ion can also participate in ionic interactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane derivatives: These compounds also feature a strained ring structure but with three members instead of four.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can exhibit varying reactivity and applications.
Uniqueness
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is unique due to the presence of the lithium ion and the 4-chlorophenyl group, which confer distinct chemical properties and reactivity compared to other oxetane derivatives .
Propriétés
Formule moléculaire |
C10H8ClLiO3 |
|---|---|
Poids moléculaire |
218.6 g/mol |
Nom IUPAC |
lithium;2-(4-chlorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
UVYGCCYXQCHJFP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1COC1(C2=CC=C(C=C2)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)






![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)



![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)

